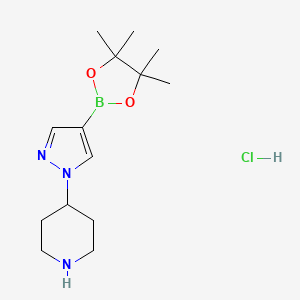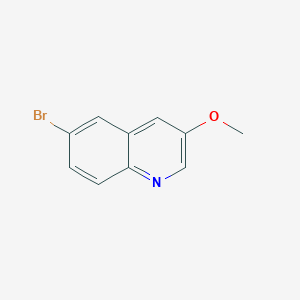![molecular formula C7H9BrN2S B1511815 2-Brom-4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amin CAS No. 1379295-90-5](/img/structure/B1511815.png)
2-Brom-4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amin
Übersicht
Beschreibung
“2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine” is a chemical compound with the molecular formula C7H9BrN2S . It is related to the compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate”, which has a molecular weight of 333.25 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to synthesize 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives .Molecular Structure Analysis
The InChI code for the related compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” is 1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H,14,16) .Chemical Reactions Analysis
The reactivity of these compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .Physical and Chemical Properties Analysis
The compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
Benzothiazolderivate wie Riluzol wurden als Interferenz mit der Glutamat-Neurotransmission festgestellt, die bei neurologischen Erkrankungen wie Amyotrophe Lateralsklerose (ALS) von entscheidender Bedeutung ist. Verbindungen, die 2-Brom-4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amin ähnlich sind, könnten möglicherweise bei der Synthese von Medikamenten verwendet werden, die auf neurologische Pfade abzielen .
Krebsforschung
Einige 2-Aminobenzothiazolderivate haben eine Zytotoxizität auf Krebszellen gezeigt, die mit Cisplatin, einem gängigen Chemotherapeutikum, vergleichbar ist. Dies deutet darauf hin, dass This compound auf seine Antikrebsaktivität hin untersucht werden könnte .
Tuberkulosebehandlung
Thieno[2,3-c]pyridine und Tetrahydrobenzo[b]thiophene wurden aufgrund ihrer Antitubulin-Eigenschaften synthetisiert. Als strukturell verwandte Verbindung könnte This compound ebenfalls als Antitubulin-Mittel gegen Tuberkulose wirksam sein .
Arzneimittelentwicklung und -synthese
Die Struktur der Verbindung könnte in der pharmazeutischen Chemie für die Entwicklung potenter Mikrotubulus-Zielmittel (MTAs) verwendet werden, die für die Krebstherapie von entscheidender Bedeutung sind .
Enzyminhibition
Caseinkinase 2 (CK2) und Glykogensynthasekinase-3beta (GSK3β) sind Enzyme, die an der Tumorprogression beteiligt sind. Derivate von Tetrahydrobenzo[d]thiazol wurden auf ihre inhibitorischen Wirkungen auf diese Enzyme untersucht .
Synthetische Chemie
Thiophenderivate haben eine therapeutische Bedeutung und werden in verschiedenen Anwendungen der synthetischen Chemie eingesetzt. Die fragliche Verbindung könnte an der Synthese neuer Moleküle mit potenziellen therapeutischen Wirkungen beteiligt sein .
Wirkmechanismus
Safety and Hazards
The related compound “tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate” has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h4H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZWJPJKNKMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735436 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379295-90-5 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
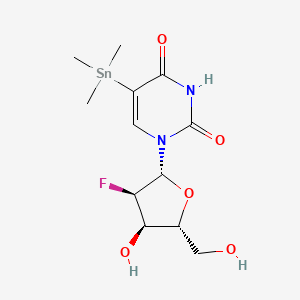
![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)
![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)
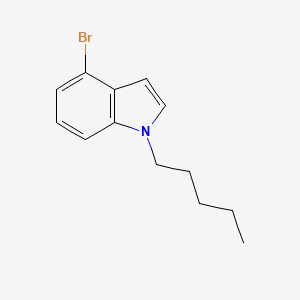
![6-Phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1511759.png)
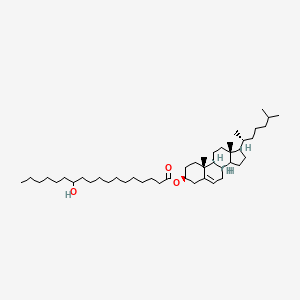
![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)

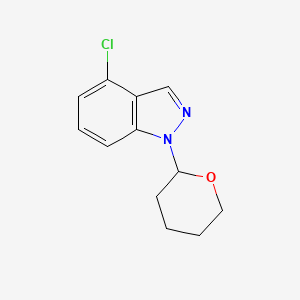
![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)

